![molecular formula C17H16ClN3O5S2 B2497412 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899976-54-6](/img/structure/B2497412.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadiazoles and acetamides represent important classes of compounds within organic chemistry, known for their versatility and range of applications in materials science, pharmaceuticals, and agricultural products. The compound of interest belongs to this category, featuring a thiadiazole ring—a heterocyclic compound containing sulfur and nitrogen—and an acetamide group, indicative of potential biological activity and chemical reactivity.
Synthesis Analysis
Synthesis of thiadiazole and acetamide derivatives often involves condensation reactions, carbodiimide condensation, or reactions with amines. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases a reaction between thiadiazole derivatives and amines under specific conditions (Ismailova et al., 2014).
Molecular Structure Analysis
Structural analysis of thiadiazole and acetamide derivatives reveals diverse molecular geometries and intermolecular interactions. The molecule's structure is influenced by its substituents, as demonstrated in compounds with close structural relations to the target molecule, where crystallographic studies show specific orientations and hydrogen bonding patterns that contribute to stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole and acetamide derivatives includes the ability to participate in various organic reactions, such as nucleophilic substitution and electrophilic addition. Their chemical properties are significantly influenced by the presence of electron-withdrawing or donating groups, affecting their reactivity and stability.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can be significantly varied by substituting different groups on the thiadiazole or acetamide moieties.
Chemical Properties Analysis
The chemical properties of thiadiazole and acetamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and pharmaceutical design. For example, the pKa values of acetamide derivatives provide insight into their acid-base behavior, which is essential for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013).
科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activities
Research on thiadiazole derivatives, such as the synthesis of formazans from Mannich bases of thiadiazole compounds, demonstrates their potential as antimicrobial agents. This highlights a common application of thiadiazole derivatives in developing compounds with antimicrobial properties (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014). Additionally, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation highlights the versatility of thiadiazole derivatives in creating novel compounds that could be explored for various biological activities (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).
Antitumor and Antioxidant Evaluation
The development of thiadiazole derivatives for antitumor and antioxidant applications indicates the potential of such compounds in medicinal chemistry. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities, showcasing the therapeutic potential of thiadiazole-based compounds (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).
作用機序
Target of Action
The primary target of this compound is likely to be similar to that of other thiazides, which are known to inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys .
Mode of Action
The compound interacts with its targets by inhibiting the reabsorption of sodium and chloride ions from the distal convoluted tubules in the kidneys . This inhibition leads to an increase in the excretion of these ions, along with water, from the body .
Biochemical Pathways
The inhibition of Na+/Cl- reabsorption in the kidneys affects the electrolyte balance in the body, leading to increased water loss (diuresis). This can affect various biochemical pathways, particularly those involved in fluid balance and blood pressure regulation .
Pharmacokinetics
Thiazides are generally well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
特性
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-14(26-2)13(8-11)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHQOZVUXMSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

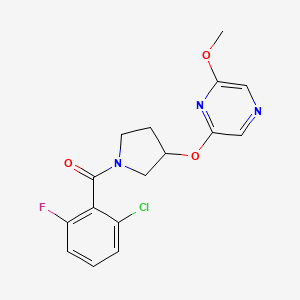
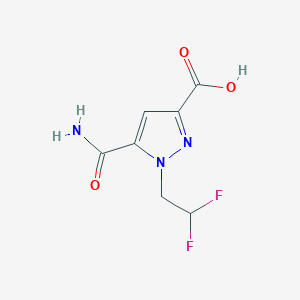
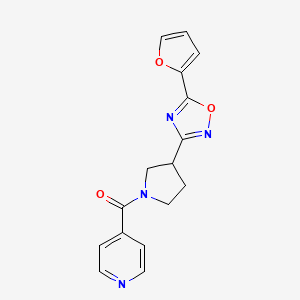
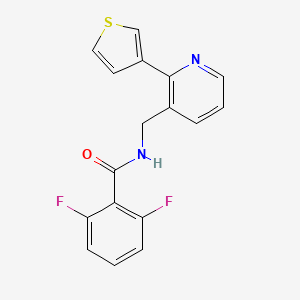
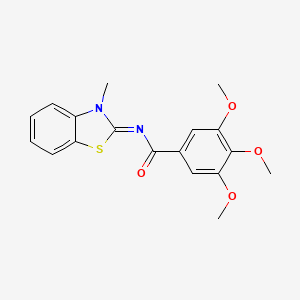
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
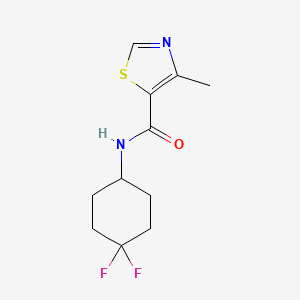
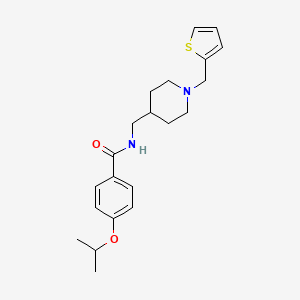
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
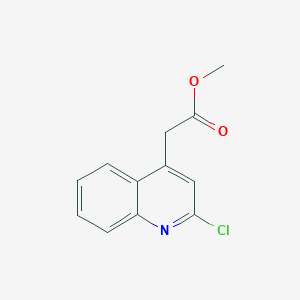
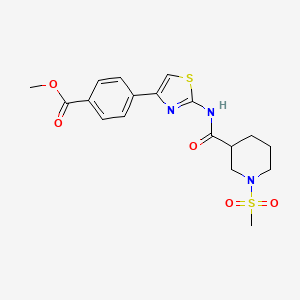

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)